1-(Thiophen-3-yl)propan-2-amine hydrochloride
Overview
Description
1-(Thiophen-3-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H12ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and is structurally related to amphetamines
Mechanism of Action
- Thiophene derivatives have been investigated for various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Therefore, we can infer that the compound’s target(s) may be related to these therapeutic activities.
Target of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
1-(Thiophen-3-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. The compound’s interaction with proteins can lead to changes in their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in the enzyme’s activity, which can affect various biochemical pathways. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to cellular toxicity, resulting in cell death or impaired cellular function. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a specific response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux or metabolite levels. For example, the compound can inhibit enzymes involved in the metabolism of specific substrates, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is important for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)propan-2-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reduction of (E)-3-(2-nitroprop-1-en-1-yl)thiophene using lithium aluminium hydride in tetrahydrofuran under reflux conditions. The resulting amine is then treated with hydrochloric acid in diethyl ether to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization from acetonitrile.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Thiophene S-oxides.
Reduction: 1-(Thiophen-3-yl)propan-2-amine.
Substitution: N-alkyl or N-acyl derivatives of 1-(Thiophen-3-yl)propan-2-amine.
Scientific Research Applications
1-(Thiophen-3-yl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of materials with specific electronic properties due to the presence of the thiophene ring.
Comparison with Similar Compounds
Thiopropamine: An analogue where the phenyl ring is replaced by thiophene, with similar stimulant effects but lower potency.
Methiopropamine: A methamphetamine analogue with a thiophene ring, known for its stimulant properties.
Uniqueness: 1-(Thiophen-3-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
1-thiophen-3-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLFJHNGXXQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86188-25-2 | |
Record name | 3-Thiopheneethanamine, α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86188-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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